2-({[5-(butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine
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Overview
Description
2-({[5-(butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is a complex organic compound that features a combination of triazole and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 2-({[5-(butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the butan-2-ylsulfanyl and 4-fluorophenyl groups. The final step involves the formation of the pyrimidine ring and the attachment of the dimethyl groups. Reaction conditions may include the use of various solvents, catalysts, and temperature control to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole and pyrimidine rings can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
2-({[5-(butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole and pyrimidine rings can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds include other triazole and pyrimidine derivatives, such as:
- 2-({[5-(methylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine
- 2-({[5-(ethylsulfanyl)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine These compounds share similar structural features but differ in the substituents on the triazole and pyrimidine rings. The unique combination of butan-2-ylsulfanyl and 4-fluorophenyl groups in 2-({[5-(butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine may confer distinct biological activities and properties .
Biological Activity
The compound 2-({[5-(butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine (CAS Number: 631853-61-7) is a hybrid organic molecule that combines triazole and pyrimidine scaffolds. This unique structure is associated with a variety of biological activities, making it a subject of interest in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H22FN3O2S, with a molecular weight of approximately 399.5 g/mol. The presence of functional groups such as the triazole ring and the fluorophenyl moiety contributes to its biological reactivity.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains and fungi. A study reported that triazole derivatives possess broad-spectrum antibacterial activity, with some compounds demonstrating IC50 values lower than standard antibiotics like ampicillin .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Triazole-containing compounds have been investigated for their ability to inhibit cancer cell proliferation. For example, certain triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. In vitro studies indicated that modifications in the triazole ring significantly affect cytotoxicity, with some derivatives showing IC50 values below 10 µM against A549 lung cancer cells .
The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition and modulation of cellular pathways. Triazoles are known to inhibit enzymes such as cytochrome P450s, which are crucial in drug metabolism and synthesis of steroid hormones. Additionally, compounds with similar structures have been shown to interfere with cell cycle progression and induce apoptosis in cancer cells .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several triazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that derivatives with a butan-2-ylsulfanyl group exhibited enhanced antibacterial activity compared to those without this moiety. The compound's structural features were correlated with its ability to disrupt bacterial cell wall synthesis .
Study 2: Anticancer Properties
In another investigation focused on anticancer activity, researchers synthesized various pyrimidine-triazole hybrids and tested their effects on MCF-7 breast cancer cells. The study found that specific substitutions at the 4-position of the pyrimidine ring significantly increased cytotoxicity. The most active derivative exhibited an IC50 value of 5 µM, highlighting the importance of structural optimization in enhancing anticancer efficacy .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[[5-butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5S2/c1-5-14(4)27-19-24-23-17(25(19)16-8-6-15(20)7-9-16)11-26-18-21-12(2)10-13(3)22-18/h6-10,14H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLJULQKPXUEKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)F)CSC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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